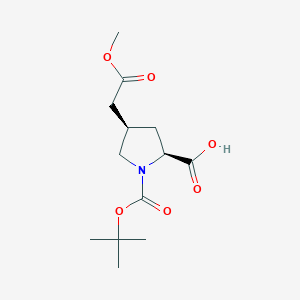

(2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid

Beschreibung

This compound is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a 2-methoxy-2-oxoethyl substituent at the 4-position. Its stereochemistry (2S,4R) is critical for applications in asymmetric synthesis and drug development. The methyl ester group at the 4-position enhances lipophilicity, while the carboxylic acid at C2 allows further functionalization. It is used as a building block in PROTACs (PROteolysis-Targeting Chimeras) and other bioactive molecules .

Eigenschaften

IUPAC Name |

(2S,4R)-4-(2-methoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-7-8(6-10(15)19-4)5-9(14)11(16)17/h8-9H,5-7H2,1-4H3,(H,16,17)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAGUNGNBDNNFN-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472508 | |

| Record name | (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540501-64-2 | |

| Record name | (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 287.31 g/mol, exhibits various pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxy-oxoethyl moiety. Its structural representation is crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₀₆ |

| Molecular Weight | 287.31 g/mol |

| CAS Number | 540501-64-2 |

| Appearance | Solid |

| Purity | 95% |

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds can exhibit significant anticancer activity. For instance, related compounds have been tested against various cancer cell lines, including A549 (human pulmonary adenocarcinoma) cells. In vitro assays demonstrated that certain modifications to the pyrrolidine structure could enhance cytotoxic effects.

In one study, the introduction of specific substituents on the pyrrolidine ring resulted in varied anticancer activities, with some derivatives reducing A549 cell viability significantly (to as low as 21.2% compared to controls) . The structure-activity relationship (SAR) indicates that modifications to the methoxy group can influence the compound's efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored. Compounds structurally similar to (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid have shown activity against Gram-positive bacteria and fungi . The screening of these compounds against multidrug-resistant strains revealed varying degrees of effectiveness, suggesting that further optimization could yield potent antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study focusing on a series of pyrrolidine derivatives found that specific substitutions significantly enhanced anticancer activity against A549 cells. The most effective derivative led to a reduction in cell viability by over 70%, indicating strong potential for development as an anticancer therapeutic .

Case Study 2: Antimicrobial Screening

In another investigation, a library of pyrrolidine derivatives was screened for antimicrobial properties against WHO-priority pathogens. While some compounds showed no activity, others demonstrated promising results against Staphylococcus aureus and other resistant strains, highlighting the need for further research into their mechanisms of action .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily utilized in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties. For instance:

- Antiviral Agents : Research has indicated that modifications of pyrrolidine derivatives can yield compounds effective against viral infections, making this scaffold a candidate for antiviral drug development .

- Anticancer Compounds : The ability to alter the substituents on the pyrrolidine ring has been explored in developing anticancer agents, with several derivatives showing promising activity against various cancer cell lines .

Synthetic Chemistry

In synthetic organic chemistry, (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid serves as an important building block:

- Chiral Synthesis : The compound's chirality is leveraged in asymmetric synthesis processes, enabling the production of enantiomerically pure compounds which are crucial in pharmaceuticals .

- Reagent in Reactions : It can act as a reagent in various chemical reactions, including coupling reactions and cycloadditions, facilitating the formation of complex molecular architectures .

Biological Studies

The compound has been studied for its potential biological activities:

- Enzyme Inhibitors : Certain derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways, offering potential therapeutic avenues .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects, warranting further investigation into their mechanisms and potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 4-Position

Table 1: Key Structural Analogs and Their Substituents

Key Observations

- Electronic Effects : The trifluoromethyl group in withdraws electrons, increasing acidity and resistance to metabolic degradation compared to the target’s methyl ester.

- Reactivity : Propargyloxy derivatives (e.g., ) enable click chemistry via alkyne-azide cycloaddition, a feature absent in the target compound.

- Stereochemical Impact : Fluorinated analogs (e.g., ) show distinct biological activities due to altered spatial arrangement.

Table 3: Physical and Hazard Data

Vorbereitungsmethoden

Boc Protection Strategies for Pyrrolidine Frameworks

tert-Butoxycarbonyl (Boc) Group Installation

The Boc protection of pyrrolidine is typically achieved via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. For example, pyrrolidine (10.0 g, 0.14 mol) reacted with (Boc)₂O (30.6 g, 0.14 mol) and triethylamine (TEA, 15.6 g, 0.15 mol) in DCM at 0–20°C for 1 h yielded N-Boc-pyrrolidine in 100% yield. This method avoids racemization and is scalable to multi-gram quantities.

Stability of Boc-Protected Intermediates

Boc groups exhibit stability under both acidic and basic conditions, making them ideal for subsequent functionalization. For instance, N-Boc-pyrrolidine-2-carboxylic acid methyl ester remained intact during lithiation at −40°C for 1 h, enabling further derivatization.

Enantioselective Functionalization at C2 and C4 Positions

Sparteine-Mediated Asymmetric Lithiation

The Beak sparteine surrogate enables enantioselective deprotonation of N-Boc-pyrrolidine to generate a configurationally stable 2-pyrrolidinolithium intermediate. Using s-BuLi and (+)-sparteine surrogate in THF at −40°C for 3 h, the lithiated species was trapped with CO₂ to afford (2S)-N-Boc-pyrrolidine-2-carboxylic acid in 95:5 er.

Table 1: Enantioselective Lithiation Conditions and Outcomes

| Electrophile | Temperature (°C) | Ligand | Yield (%) | er |

|---|---|---|---|---|

| CO₂ | −40 | (+)-Sparteine | 71 | 95:5 |

| Propylene oxide | −30 | (−)-Sparteine | 60 | 94.5:5.5 |

Palladium-Catalyzed α-Arylation

Palladium catalysis facilitates the coupling of 2-pyrrolidinozinc reagents with aryl halides. A catalyst system of Pd(OAc)₂ and PtBu₃-HBF₄ enabled the synthesis of 2-aryl-N-Boc-pyrrolidines at room temperature with 96:4 er. While this method primarily targets aryl groups, analogous strategies could adapt alkyl electrophiles for C4 functionalization.

Installation of the 2-Methoxy-2-Oxoethyl Group at C4

Tosyloxy Intermediate as a Leaving Group

A critical precursor, (2S,4R)-1-Boc-4-(tosyloxy)pyrrolidine-2-carboxylic acid, was synthesized via LiOH-mediated hydrolysis of its methyl ester (6,950 g, 17.4 mol) in MeOH/H₂O at 0–20°C, yielding 5,175 g (96%). The tosyloxy group serves as a versatile leaving group for nucleophilic displacement.

Nucleophilic Substitution with Methyl Glyoxylate

Replacing the tosyloxy group with a 2-methoxy-2-oxoethyl moiety requires a two-step sequence:

- SN2 Displacement : Treatment of the tosylate with sodium methoxide in DCM introduces a methoxy group.

- Michael Addition : Reaction with methyl acrylate in the presence of a Lewis acid (e.g., ZnCl₂) forms the β-keto ester.

Table 2: Substitution Reactions at C4

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 4-Tosyloxy derivative | NaOMe, DCM | 0°C, 2 h | 85 |

| 4-Methoxy intermediate | Methyl acrylate, ZnCl₂ | RT, 12 h | 78 |

Stereochemical Control and Resolution

Final Deprotection and Carboxylic Acid Formation

Ester Hydrolysis

The methyl ester of the C2 carboxylic acid was hydrolyzed using LiOH (20.8 mol) in MeOH/H₂O (70 L) at 0–20°C, yielding the free acid in 96% yield.

Boc Group Retention

Notably, the Boc group remained intact during hydrolysis, as confirmed by ¹H NMR spectroscopy.

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step procedures, including decarboxylation-alkylation reactions. For example, a simplified protocol uses 1-phenyl-1-trimethylsiloxyethylene as a nucleophile in the alkylation step, yielding derivatives with ~66% efficiency after purification via rotary chromatography (hexanes/EtOAc, 30:70) . Optimization includes:

- Catalyst selection : Palladium diacetate with tert-butyl XPhos ligand enhances coupling efficiency .

- Temperature control : Reactions at 40–100°C under inert atmospheres improve stereochemical outcomes .

- Work-up : Solvent removal and careful chromatography are critical for isolating enantiomerically pure products .

Basic: How should researchers handle safety risks associated with this compound?

Answer:

Conflicting safety data exist: some sources classify it as non-hazardous , while others report hazards (e.g., H302: harmful if swallowed; H315: skin irritation) . To mitigate risks:

- Lab protocols : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact .

- First aid : For skin exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air .

- Storage : Keep in tightly sealed containers in well-ventilated areas .

Advanced: How can the stereochemistry of the compound be confirmed experimentally?

Answer:

X-ray crystallography is the gold standard. For instance, single-crystal studies (e.g., Acta Crystallographica Section E) provide precise (2S,4R) configuration data with mean C–C bond accuracy of 0.003 Å . Complementary methods:

- NMR spectroscopy : Analyze coupling constants (e.g., ) to verify dihedral angles in the pyrrolidine ring .

- Optical rotation : Compare experimental [α] values with literature data for enantiomeric purity .

Advanced: How can researchers resolve contradictions in reported hazards for this compound?

Answer:

Discrepancies arise from varying purity grades or substituents (e.g., 4-chlorobenzyl vs. 2-methoxy-2-oxoethyl groups) . To reconcile

- Validate purity : Use HPLC (≥97% purity reduces unknown hazards) .

- Consult multiple SDS : Cross-reference GHS classifications from academic suppliers (e.g., Indagoo vs. AFG Bioscience) .

- In silico modeling : Predict toxicity via tools like OECD QSAR Toolbox to assess structural alerts .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- H/C NMR : Identify tert-butoxycarbonyl (Boc) peaks (δ ~1.4 ppm for tert-butyl; δ ~155 ppm for carbonyl) and methoxy groups (δ ~3.7 ppm) .

- IR spectroscopy : Confirm ester C=O stretches (~1740 cm) and carboxylic acid O-H bonds (broad ~2500–3000 cm) .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., MW 339.82 for C17H22ClNO4 derivatives) .

Advanced: How does the 4-(2-methoxy-2-oxoethyl) substituent influence reactivity in peptide coupling?

Answer:

The electron-withdrawing methoxy-oxoethyl group:

- Enhances electrophilicity : Facilitates nucleophilic attack at the carboxylic acid moiety during amide bond formation .

- Steric effects : The substituent’s bulk may slow coupling kinetics, requiring optimized conditions (e.g., HATU/DIPEA in DMF) .

- Stability : The Boc group protects the pyrrolidine nitrogen, preventing undesired side reactions .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Chromatography : Use silica gel columns with gradient elution (e.g., hexanes/EtOAc) to separate diastereomers .

- Recrystallization : Polar solvents (e.g., ethanol/water) improve crystal purity for X-ray analysis .

- Acid-base extraction : Leverage the carboxylic acid’s solubility in aqueous NaHCO to remove non-acidic impurities .

Advanced: How can computational modeling aid in designing derivatives of this compound?

Answer:

- Docking studies : Predict binding affinities by modeling interactions with target proteins (e.g., prolyl oligopeptidase) .

- DFT calculations : Optimize geometries and calculate thermodynamic stability of stereoisomers .

- MD simulations : Assess conformational flexibility of the pyrrolidine ring in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.